molecular formula C17H17NO5 B11049637 N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide

N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide

Cat. No.: B11049637
M. Wt: 315.32 g/mol
InChI Key: JLJXHAXKNLSXFO-UHFFFAOYSA-N
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Description

N-{7-[Cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide is a complex organic compound featuring a unique structure that combines a cyclopropyl group, a benzodioxin ring, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Furan Carboxamide: The furan ring is typically synthesized separately and then coupled to the benzodioxin ring through an amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclopropyl moiety can undergo oxidation to form a ketone.

    Reduction: The amide bond can be reduced to an amine under appropriate conditions.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (pyridinium chlorochromate) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the amide bond.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the furan ring.

Major Products

    Oxidation: Formation of a cyclopropyl ketone derivative.

    Reduction: Formation of a cyclopropylamine derivative.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions of cyclopropyl and benzodioxin moieties with biological macromolecules. It can also be used to investigate the metabolic pathways involving these functional groups.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the benzodioxin and furan rings.

Mechanism of Action

The mechanism of action of N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The cyclopropyl group could provide rigidity to the molecule, enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-{7-[Cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxylate: Similar structure but with an ester instead of an amide.

    N-{7-[Cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-{7-[Cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of N-{7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}furan-2-carboxamide lies in its combination of a cyclopropyl group, a benzodioxin ring, and a furan carboxamide moiety. This specific arrangement of functional groups provides distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

N-[7-[cyclopropyl(hydroxy)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide

InChI

InChI=1S/C17H17NO5/c19-16(10-3-4-10)11-8-14-15(23-7-6-22-14)9-12(11)18-17(20)13-2-1-5-21-13/h1-2,5,8-10,16,19H,3-4,6-7H2,(H,18,20)

InChI Key

JLJXHAXKNLSXFO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC3=C(C=C2NC(=O)C4=CC=CO4)OCCO3)O

Origin of Product

United States

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